Orbifloxacin

Catalog No.
S538191
CAS No.
113617-63-3
M.F
C19H20F3N3O3
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orbifloxacin

CAS Number

113617-63-3

Product Name

Orbifloxacin

IUPAC Name

1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H20F3N3O3

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)/t8-,9+

InChI Key

QIPQASLPWJVQMH-DTORHVGOSA-N

SMILES

CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F

solubility

Soluble in DMSO

Synonyms

Orbax; Orbifloxacin

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F

The exact mass of the compound Orbifloxacin is 395.1457 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758614. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Pharmacokinetics: Understanding how Orbifloxacin is absorbed, distributed, metabolized, and excreted by fish (). This research helps determine appropriate dosages and potential residues in fish tissues.

Environmental Impact

Another area of scientific research concerns the environmental impact of Orbifloxacin use in aquaculture. This includes:

  • Antimicrobial Resistance: Studying the potential for Orbifloxacin use to contribute to the development of antibiotic-resistant bacteria in aquatic environments. This research is crucial for ensuring the long-term effectiveness of these antibiotics in treating fish diseases.
  • Ecological Effects: Investigating the effects of Orbifloxacin on non-target organisms in aquatic ecosystems, such as beneficial bacteria and invertebrates. This research helps assess the potential ecological risks associated with Orbifloxacin use.

Development of Improved Delivery Methods

Scientific research is also exploring ways to improve the delivery of Orbifloxacin to fish:

  • Novel Drug Delivery Systems: Developing new methods for delivering Orbifloxacin that can improve its efficacy, reduce environmental impact, and minimize the risk of antibiotic resistance. This research could involve encapsulation technologies or targeted delivery systems.

Orbifloxacin is a synthetic broad-spectrum antibiotic belonging to the fluoroquinolone class. It is primarily used in veterinary medicine to treat bacterial infections in dogs. The chemical structure of orbifloxacin is represented by the molecular formula C19H20F3N3O3C_{19}H_{20}F_{3}N_{3}O_{3} and it exhibits potent bactericidal properties by targeting bacterial DNA gyrase, thereby inhibiting DNA replication and transcription . Orbifloxacin is marketed under the brand name ORBAX and is available in various formulations, including oral suspension and tablets .

Orbifloxacin acts by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. By inhibiting this enzyme, Orbifloxacin prevents bacteria from replicating and dividing, ultimately killing them [].

Orbifloxacin is generally well-tolerated in dogs and cats at recommended doses []. However, potential side effects include:

  • Gastrointestinal upset (vomiting, diarrhea)
  • Neurologic signs (tremors, seizures) in animals predisposed to seizures []
Typical of fluoroquinolones. Its mechanism of action involves the formation of a complex with DNA gyrase, which prevents the relaxation of supercoiled DNA necessary for replication. This interaction leads to the stabilization of double-stranded breaks in DNA, ultimately resulting in bacterial cell death . Additionally, orbifloxacin can participate in hydrolysis reactions, especially in aqueous environments, affecting its stability and efficacy.

Orbifloxacin exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The bactericidal action of orbifloxacin is primarily due to its ability to inhibit DNA synthesis, making it effective for treating various infections including skin infections, urinary tract infections, and respiratory infections in dogs .

The synthesis of orbifloxacin typically involves multiple steps starting from simpler organic compounds. The general synthetic pathway includes:

  • Formation of the quinolone core: This involves cyclization reactions that form the bicyclic structure characteristic of fluoroquinolones.
  • Fluorination: Introduction of fluorine atoms at specific positions on the aromatic ring enhances antibacterial activity.
  • Side chain modifications: Various substituents are added to optimize pharmacokinetic properties.

These synthetic steps are crucial for achieving the desired therapeutic profile and stability of orbifloxacin .

Orbifloxacin is primarily used in veterinary medicine for treating bacterial infections in dogs. Its applications include:

  • Treatment of skin infections
  • Management of urinary tract infections
  • Treatment of respiratory infections
  • Prophylactic use during surgical procedures to prevent infection .

Due to its broad-spectrum activity, it is favored for cases where specific bacterial pathogens are not identified.

Orbifloxacin has been shown to interact with various compounds that can affect its absorption and efficacy. Notably:

  • Aluminum hydroxide: This compound can decrease orbifloxacin absorption, leading to reduced serum concentrations and therapeutic effectiveness .
  • Multivalent cations: Compounds containing iron, zinc, or magnesium can bind to orbifloxacin, preventing its absorption into the bloodstream .

These interactions necessitate careful consideration when co-administering medications with orbifloxacin.

Several compounds share structural or functional similarities with orbifloxacin. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
CiprofloxacinSimilar quinolone coreBroad-spectrum; used in humans
EnrofloxacinSimilar core structureUsed in both veterinary and human medicine; active against Mycoplasma
LevofloxacinFluorinated quinoloneEnantiomer of ofloxacin; broader human applications

Uniqueness of Orbifloxacin

Orbifloxacin stands out due to its specific application in veterinary medicine and its formulation designed for canine use. While other fluoroquinolones like ciprofloxacin and levofloxacin are widely used in human medicine, orbifloxacin's unique formulation and targeted usage make it particularly valuable for treating infections in dogs without significant overlap with human applications .

International Union of Pure and Applied Chemistry Nomenclature and Structural Formula (C₁₉H₂₀F₃N₃O₃)

Orbifloxacin represents a third-generation synthetic fluoroquinolone antibiotic developed exclusively for veterinary applications [1] [2]. The compound possesses the International Union of Pure and Applied Chemistry systematic name: 1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [1] [2] [3]. This nomenclature reflects the complex molecular architecture containing a quinolone core structure with specific substituents that confer its unique pharmacological properties.

The molecular formula C₁₉H₂₀F₃N₃O₃ encompasses a molecular weight of 395.38 g/mol with a monoisotopic mass of 395.145676 [1] [4] [5]. The compound is registered under Chemical Abstracts Service number 113617-63-3 and possesses the International Chemical Identifier key QIPQASLPWJVQMH-DTORHVGOSA-N [1] [2] [3]. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as C[C@@H]1CN(CC@HN1)c2c(F)c(F)c3C(=O)C(=CN(C4CC4)c3c2F)C(O)=O [4] [5].

The molecular architecture exhibits distinctive stereochemical characteristics. Orbifloxacin contains two defined stereocenters located at carbon positions 15 and 16 within the piperazine ring system [6]. However, the compound functions as a meso-compound due to the presence of an internal mirror plane through the piperazine moiety, rendering it optically inactive despite containing chiral centers [6]. This stereochemical configuration results from the cis-3,5-dimethylpiperazine ring structure, where the two stereogenic centers possess identical substitution patterns but opposite configurations, causing their optical contributions to cancel each other [6].

Crystallographic Analysis and Zwitterionic Configuration

The crystallographic structure of orbifloxacin has been definitively characterized through single-crystal X-ray diffraction analysis, revealing fundamental insights into its solid-state organization [6]. The compound crystallizes in the orthorhombic crystal system with space group C222₁, representing a non-centrosymmetric arrangement [6]. The unit cell parameters demonstrate precise dimensional characteristics: a = 8.4713(4) Å, b = 20.0456(7) Å, c = 21.4550(7) Å, with all angles measuring 90 degrees, yielding a unit cell volume of 3643.3(2) ų [6].

The asymmetric unit contains one orbifloxacin molecule with Z = 8, resulting in a calculated density of 1.474 g/cm³ [6]. Structural refinement achieved high precision with R₁ = 0.0357 and wR₂ = 0.0883 for data with I > 2σ(I), indicating excellent crystallographic quality [6]. The goodness-of-fit parameter of 1.041 confirms the reliability of the structural determination [6].

The most significant structural revelation concerns the zwitterionic configuration of orbifloxacin in the solid state [6] [7]. Crystallographic analysis through Fourier difference mapping conclusively demonstrates proton transfer from the carboxylic acid group to the piperazine nitrogen atom [6]. This proton migration results in the formation of a carboxylate anion and a protonated piperazine cation within the same molecule. The zwitterionic character is evidenced by identical bond lengths for C1-O1 (1.250(3) Å) and C1-O2 (1.251(2) Å), indicating complete delocalization of the negative charge across both carboxylate oxygen atoms [6].

The quinolone ring system maintains substantial planarity with a root mean square deviation of 0.0623 Å for the fused ring atoms [6]. However, a slight distortion occurs along an imaginary line connecting C3 and N1, creating a bend angle of 10.30(7) degrees between different planes within the quinolone system [6]. The piperazine ring adopts a chair conformation, confirmed through Evans and Boeyens conformational analysis, with specific bonds occupying equatorial and axial positions in accordance with established conformational preferences [6].

Intermolecular interactions play crucial roles in crystal stability. The structure exhibits a complex hydrogen bonding network where the protonated piperazine nitrogen (N3) functions as a hydrogen bond donor to carboxylate oxygen atoms [6]. Additionally, π-aryl-π-aryl interactions with centroid separations of 3.580 Å contribute to inter-layer stabilization [6]. These interactions collectively organize the molecules into a layered supramolecular architecture with remarkable stability.

Polymorphism Studies: Hemihydrate versus Anhydrous Forms

Orbifloxacin exhibits polymorphic behavior characterized by the existence of two distinct solid forms: a hemihydrate and an anhydrous form [6] [7]. The hemihydrate form represents the thermodynamically stable phase under ambient conditions, incorporating 0.5 moles of water per mole of orbifloxacin [6]. The structural water molecules occupy specific crystallographic positions within channels parallel to the unit cell a-axis, positioned at special positions of the C222₁ space group [6].

The empirical formula for the hemihydrate form is C₁₉H₂₀F₃N₃O₃ · 0.5H₂O with a formula weight of 404.4 g/mol [6]. Thermal analysis reveals that dehydration occurs within a well-defined temperature range of 75-104°C, with a mass loss of 2.1% (theoretical: 2.23%) [6]. The dehydration process is completely reversible, as demonstrated by exposure of the anhydrous form to humid conditions (40°C, 75% relative humidity), which rapidly regenerates the hemihydrate structure [6].

The anhydrous form exhibits isomorphous behavior with respect to the hemihydrate, maintaining the same space group C222₁ and similar unit cell parameters [6]. This isomorphism indicates that the fundamental molecular packing arrangement remains unchanged upon water removal. However, powder X-ray diffraction analysis reveals subtle but significant differences between the two forms. The anhydrous form displays characteristic peak broadening for reflections with h ≠ 0 Miller indices, indicating anisotropic loss of crystallinity along the unit cell a-axis direction [6].

The structural water in the hemihydrate form occupies a void volume of only 1.7% of the total crystal volume, calculated using standard crystallographic methods [6]. This relatively small void volume explains why the crystal structure remains intact during dehydration, as channel solvates with void volumes below 10% typically do not undergo structural collapse upon solvent removal [6]. The water molecules function exclusively as hydrogen bond donors, connecting to carboxylate oxygen atoms of neighboring orbifloxacin molecules without accepting hydrogen bonds themselves [6].

The polymorphic interconversion demonstrates classic zeolite-like behavior, with fully reversible hydration and dehydration cycles [6]. The anhydrous form can be prepared by heating the hemihydrate above 104°C, while rehydration occurs spontaneously under humid atmospheric conditions. This behavior has significant implications for pharmaceutical processing and storage, as uncontrolled water uptake or loss could affect the physicochemical properties of drug formulations.

Thermal stability analysis indicates that both forms remain stable up to approximately 260°C, beyond which thermal decomposition commences with a differential thermal analysis peak at 269°C [6] [8]. The compound exhibits negligible degradation at room temperature across the physiologically relevant pH range of 1.5-10.5, confirming excellent shelf-life stability under normal storage conditions [8]. The degradation kinetics follow apparent first-order kinetics under elevated temperature conditions, with activation energies ranging from 19.0 to 36.9 kcal/mol depending on the specific degradation pathway [8].

The discovery and characterization of these polymorphic forms resolves previous discrepancies in literature regarding orbifloxacin solubility. Historical reports described vastly different solubility values, ranging from "freely soluble" to "very slightly soluble" in water [6]. These contradictory observations likely resulted from inadvertent analysis of different polymorphic forms, emphasizing the critical importance of rigorous solid-state characterization in pharmaceutical development [6] [7].

[9] mzCloud. Orbifloxacin. https://www.mzcloud.org/compound/Reference/1665 (accessed 2015).

[10] Wikidoc. Orbifloxacin. https://www.wikidoc.org/index.php/Orbifloxacin (accessed 2024).

[11] Sigma-Aldrich. Orbifloxacin - 1-Cyclopropyl-5,6. https://www.sigmaaldrich.com/US/en/substance/orbifloxacin39538113617633 (accessed 2025).

[6] Santos, O.M.M., et al. Structure, Solubility and Stability of Orbifloxacin Crystal Forms: Hemihydrate versus Anhydrate. Molecules 2016, 21(3), 328.

[7] PubMed. Structure, Solubility and Stability of Orbifloxacin Crystal Forms. https://pubmed.ncbi.nlm.nih.gov/27005603/ (accessed 2016).

[12] Crystal Growth & Design - ACS Publications. https://pubs.acs.org/doi/abs/10.1021/cg500877z (accessed 2014).

[13] Repositório BC UFG. Three new orbifloxacin multicomponent crystal forms towards pharmaceutical improvement. https://repositorio.bc.ufg.br/items/dfff0b2f-c48d-40d4-a418-ed60161b5d86 (accessed 2023).

[14] PMC. Biological Effects of Quinolones: A Family of Broad-Spectrum. https://pmc.ncbi.nlm.nih.gov/articles/PMC8658791/ (accessed 2021).

[15] EMA. Posatex, INN: orbifloxacin, mometasone furoate, posaconazole. https://www.ema.europa.eu/en/documents/scientific-discussion/posatex-epar-scientific-discussion_en.pdf (accessed 2008).

[16] ACS Publications. Crystal Structure of Levofloxacin Anhydrates: A High-Temperature. https://pubs.acs.org/doi/abs/10.1021/acs.cgd.8b00363 (accessed 2018).

[17] Merck Animal Health. A broad-spectrum, once-a-day antibiotic therapy for cats and dogs. https://www.merck-animal-health-usa.com/offload-downloads/orbax-orbifloxacin-oral-suspension-2 (accessed 2025).

[18] Santa Cruz Biotechnology. Orbifloxacin | CAS 113617-63-3 | SCBT. https://www.scbt.com/p/orbifloxacin-113617-63-3 (accessed 2025).

[19] IUPHAR/BPS Guide to PHARMACOLOGY. orbifloxacin | Ligand page | Structure. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=structure&ligandId=13671 (accessed 2023).

[8] PubMed. Degradation kinetics of the new antibacterial fluoroquinolone. https://pubmed.ncbi.nlm.nih.gov/7641305/ (accessed 1995).

[20] SSRN. Evaluation and Degradation Chemistry of Orbifloxacin Using LC-MS. https://papers.ssrn.com/sol3/papers.cfm?abstract_id=2572795 (accessed 2013).

[21] Sigma-Aldrich. Orbifloxacin USP Reference Standard CAS 113617-63-3. https://www.sigmaaldrich.com/US/en/product/usp/1478673 (accessed 2025).

[22] Bussan Animal Health. Orbifloxacin Tablet. https://www.bussan-ah.com/html/english/pdf/OrbifloxacinSSTablet.pdf (accessed 2025).

[23] DrugBank. Orbifloxacin: Uses, Interactions, Mechanism of Action. https://go.drugbank.com/drugs/DB11443 (accessed 2024).

[24] DailyMed. ORBAX® Oral Suspension (orbifloxacin). https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=4a4cabca-caa0-4df3-bc46-963f0804b54a (accessed 2024).

[25] Drug Future. Orbifloxacin. https://www.drugfuture.com/chemdata/orbifloxacin.html (accessed 2023).

[26] MDPI. Structure, Solubility and Stability of Orbifloxacin Crystal Forms. https://www.mdpi.com/1420-3049/21/3/328 (accessed 2016).

[27] APExBIO. Orbifloxacin. https://www.apexbt.com/orbifloxacin.html (accessed 2022).

Diazotization-Thermal Decomposition Route from Sparfloxacin

The diazotization-thermal decomposition route from sparfloxacin represents a novel and economically viable synthetic pathway for orbifloxacin production [1] [2] [3]. This method marks the first reported use of sparfloxacin as a starting material for orbifloxacin synthesis, offering significant advantages over traditional pentafluorobenzoyl chloride-based approaches [1] [2].

Mechanistic Overview

The synthesis proceeds through a four-step sequential process involving diazotization, tetrafluoroborate salt formation, thermal decomposition, and product purification [1] [2]. The initial diazotization reaction converts the amino group of sparfloxacin into a diazonium salt under acidic conditions. Sparfloxacin (Chemical Abstract Service number 110871-86-8), with molecular formula Carbon Nineteen Hydrogen Twenty-Two Difluorine Nitrogen Four Oxygen Three, serves as the precursor compound [1] [2].

Detailed Reaction Sequence

Step 1: Diazotization Reaction

The diazotization is conducted in a 500-milliliter three-neck flask containing sparfloxacin (156.8 grams, equivalent to 0.4 moles) and thirty percent hydrochloric acid aqueous solution (105 milliliters) [1] [2]. Under ice-salt bath cooling conditions maintained at 0-5 degrees Celsius, a 12 molar per liter sodium nitrite aqueous solution (50 milliliters, 0.6 moles) is slowly added dropwise with vigorous stirring [1] [2]. The molar ratio of sodium nitrite to sparfloxacin is maintained at 1.5:1, ensuring complete diazotization [1] [2]. The reaction endpoint is monitored using potassium iodide-starch test paper, which provides a reliable indication of diazonium salt formation [1] [2].

Step 2: Tetrafluoroborate Salt Formation

Tetrafluoroboric acid is prepared separately by mixing boric acid (36 grams, 0.6 moles) with twenty-five percent hydrofluoric acid (115 milliliters) at 25 degrees Celsius until complete dissolution [1] [2]. The volumetric usage of twenty-five percent hydrofluoric acid is calculated at 3.2 milliliters per gram of boric acid [1] [2]. The prepared tetrafluoroboric acid, cooled to 0 degrees Celsius, is then added dropwise to the diazonium salt solution [1] [2]. The mixture is maintained at minus 10 degrees Celsius for 5 hours, during which solid precipitation occurs [1] [2]. The precipitated sparfloxacin tetrafluoroborate salt is filtered, washed with diethyl ether, and vacuum dried [1] [2].

Step 3: Thermal Decomposition

The dried tetrafluoroborate salt undergoes thermal decomposition in a 500-milliliter single-neck flask [1] [2]. Direct heating using an electric furnace with an asbestos gauze pad continues until no gas evolution is observed, indicating complete decomposition [1] [2]. This thermal decomposition step represents the critical conversion of the diazonium intermediate to the final fluorinated product [1] [2]. The process yields orbifloxacin crude product with a molecular mass of 395 daltons [1] [2].

Step 4: Product Purification

The crude orbifloxacin is purified through recrystallization using anhydrous ethanol heating dissolution, followed by activated carbon decolorization, filtration, crystallization, and final crystal drying [1] [2]. The purified product exhibits a melting point of 253-255 degrees Celsius (with decomposition) and mass spectrometry molecular ion peak at mass-to-charge ratio 395 [1] [2]. The overall yield of this synthetic route is 56 percent, representing a significant improvement over traditional methods [1] [2].

Reaction Optimization: Temperature, Catalysts, and Solvent Systems

Temperature Control Parameters

Critical Temperature Ranges

Temperature control emerges as the most critical parameter in orbifloxacin synthesis, with distinct optimal ranges for each reaction step [1] [2] [4] [5]. The diazotization reaction requires strict maintenance at 0-5 degrees Celsius using ice-salt bath cooling to prevent decomposition of the diazonium intermediate [1] [2]. Deviation from this temperature range results in reduced yields and formation of undesired byproducts [1] [2].

The tetrafluoroborate salt formation step operates at minus 10 degrees Celsius for 5 hours, necessitating specialized refrigeration equipment for industrial applications [1] [2] [4]. This low-temperature requirement presents significant challenges for scale-up operations, requiring investment in industrial-grade refrigeration systems capable of maintaining precise temperature control over extended periods [6] [7] [4].

Thermal decomposition temperatures vary significantly based on the specific fluoroquinolone derivative and decomposition pathway [8] [9] [10]. Arenediazonium tetrafluoroborate salts typically exhibit decomposition temperatures ranging from 74 to 174 degrees Celsius, with most initiating decomposition between 90 and 150 degrees Celsius [9]. For orbifloxacin synthesis, the thermal decomposition proceeds until complete gas evolution cessation, indicating full conversion of the intermediate [1] [2].

Advanced Temperature Control Technologies

Modern pharmaceutical manufacturing employs sophisticated temperature control systems utilizing microprocessor-based controllers with Proportional-Integral-Derivative algorithms [4] [5] [11]. These systems incorporate state-of-the-art thermocouples, resistance temperature detectors, and infrared sensors with high accuracy and rapid response times [4]. Multi-zone temperature management enables simultaneous control of different temperature zones within single apparatus, essential for complex synthetic processes [4].

Industrial temperature control units for pharmaceutical applications offer precision within plus or minus 0.3 degrees Celsius across temperature ranges from minus 150 to plus 350 degrees Celsius [12]. These systems utilize water cooling, air cooling, or specialized heat transfer fluids depending on the specific process requirements [5] [11] [13].

Catalyst and Reagent Optimization

Stoichiometric Requirements

The orbifloxacin synthesis employs specific stoichiometric ratios to ensure optimal conversion efficiency [1] [2]. Sodium nitrite is used in 1.5-fold molar excess relative to sparfloxacin, providing sufficient diazotization capacity while minimizing waste [1] [2]. Similarly, boric acid for tetrafluoroboric acid preparation maintains a 1.5:1 molar ratio with sparfloxacin [1] [2].

The use of thirty percent hydrochloric acid at 262.5 milliliters per mole of sparfloxacin provides the necessary acidic environment for diazotization while maintaining appropriate solution concentration [1] [2]. The 12 molar per liter sodium nitrite solution ensures rapid and complete reaction kinetics [1] [2].

Green Chemistry Approaches

Recent developments in fluoroquinolone synthesis emphasize green chemistry principles to reduce environmental impact and improve sustainability [14] [15] [16] [17]. Novel catalytic systems include Keplerate-type giant-ball nanoporous isopolyoxomolybdate, which enables direct amination reactions in refluxing water with high yields and short reaction times [16] [18]. This catalyst demonstrates recyclability over multiple cycles while maintaining consistent activity [16] [19] [18].

Magnetic nanoparticle catalysts, such as nano-iron oxide at zirconium dioxide-sulfonic acid, provide efficient heterogeneous catalysis for fluoroquinolone synthesis [20] [19]. These systems offer advantages including magnetic separation, recyclability, and operation in environmentally benign solvents including magnetized water [20] [19].

Solvent System Optimization

Aqueous Systems

The orbifloxacin synthesis primarily utilizes aqueous solvent systems, contributing to its environmental sustainability [1] [2]. The initial diazotization employs aqueous hydrochloric acid, while the subsequent steps utilize water-miscible organic solvents for extraction and purification [1] [2]. Diethyl ether serves as the washing solvent for the tetrafluoroborate salt, providing effective removal of impurities while maintaining product integrity [1] [2].

Green chemistry approaches increasingly favor water as the primary solvent for fluoroquinolone synthesis [16] [20] [19] [18]. Reactions conducted in refluxing water demonstrate comparable or superior yields compared to organic solvent systems while significantly reducing environmental impact [16] [18]. Magnetized water has shown enhanced reaction rates and yields compared to ordinary water in certain catalytic systems [20] [19].

Solvent Recovery and Recycling

Industrial implementation emphasizes solvent recovery and recycling to minimize waste and reduce production costs [14] [21]. Advanced distillation systems enable recovery of high-purity solvents for reuse in subsequent batches [14]. Membrane separation technologies offer additional options for solvent purification and recycling [21].

Industrial-Scale Production Challenges and Yield Improvements

Scale-Up Engineering Considerations

Heat Transfer Challenges

Industrial-scale orbifloxacin production faces significant heat transfer challenges, particularly during the thermal decomposition step [22] [6] [23] [24]. Laboratory-scale heating using electric furnaces with asbestos gauze becomes impractical at industrial volumes, necessitating specialized reactor designs with enhanced heat transfer capabilities [1] [2] [22]. Large-scale reactors require advanced heat exchange systems to ensure uniform temperature distribution and prevent formation of hot spots that could lead to product degradation [22] [6].

The minus 10 degrees Celsius requirement for tetrafluoroborate salt formation presents substantial cooling challenges at industrial scale [1] [2] [6] [7]. Refrigeration systems must maintain consistent low temperatures across large reactor volumes while managing the heat of crystallization during salt formation [6] [7]. Industrial refrigeration units require significant energy input and specialized design to achieve the necessary temperature control [6] [7].

Mass Transfer Optimization

Scaling up from laboratory to industrial production involves fundamental changes in mass transfer characteristics [22] [23] [25]. Mixing efficiency becomes critical for ensuring complete diazotization and uniform salt formation [22]. Industrial reactors employ advanced agitation systems with computational fluid dynamics modeling to optimize mixing patterns and minimize reaction time [22] [23].

Gas evolution during thermal decomposition requires careful management of vapor handling systems to prevent pressure buildup and ensure complete conversion [1] [2] [22]. Industrial-scale reactors incorporate sophisticated vapor control systems with condensation recovery and emission control capabilities [22] [21].

Process Intensification Strategies

Continuous Flow Processing

Continuous flow processing offers advantages for orbifloxacin synthesis, particularly for the diazotization and thermal decomposition steps [26] [23] [25]. Flow reactors provide enhanced temperature control, improved safety profiles, and reduced residence time compared to batch processes [26]. The narrow channels of microreactors enable precise temperature management and rapid heat transfer, addressing key challenges in the synthesis [26].

Continuous processing facilitates better control of stoichiometric ratios and reaction kinetics, potentially improving overall yield and product quality [26] [23]. Integration of inline monitoring systems enables real-time process optimization and quality control [23] [25].

Process Analytical Technology

Implementation of Process Analytical Technology systems provides real-time monitoring and control capabilities essential for industrial production [23] [25]. Spectroscopic methods enable continuous monitoring of reaction progress, while automated sampling systems ensure consistent product quality [23]. Advanced process control algorithms optimize reaction conditions based on real-time data, maximizing yield while minimizing waste [23] [25].

Yield Improvement Strategies

Reaction Kinetics Optimization

Detailed kinetic studies enable optimization of reaction conditions to maximize conversion efficiency [27] [10]. Temperature-dependent reaction rates guide selection of optimal thermal profiles for each synthetic step [10]. Activation energy determinations for thermal decomposition processes inform reactor design and heating strategies [9] [10].

The current 56 percent overall yield for the sparfloxacin-to-orbifloxacin conversion represents significant room for improvement through process optimization [1] [2]. Systematic investigation of temperature profiles, residence times, and catalyst loadings could potentially increase yields to 70-80 percent or higher [1] [2].

Byproduct Minimization

Understanding thermal decomposition mechanisms enables strategies for byproduct minimization [9] [28]. Controlled atmosphere processing and optimized heating profiles reduce formation of degradation products [9]. Implementation of advanced separation technologies improves product recovery from crude reaction mixtures [14].

Quality Control and Regulatory Compliance

Analytical Method Development

Industrial production requires robust analytical methods for process monitoring and product quality assessment [29] [30]. High-Performance Liquid Chromatography methods enable quantitative determination of orbifloxacin content and impurity profiling [29]. Ultraviolet spectrophotometric methods provide rapid assay capabilities for routine quality control [29].

Thermal analysis techniques, including Differential Scanning Calorimetry and Thermogravimetric Analysis, support process development and quality confirmation [31] [10]. These methods provide critical information about thermal stability, purity, and decomposition behavior [31] [10].

Environmental Compliance

Industrial orbifloxacin production must address environmental concerns related to fluoroquinolone manufacturing [32] [33] [34] [35]. Pharmaceutical effluent containing antibiotic residues poses risks for antimicrobial resistance development in environmental microorganisms [32] [33] [34]. Advanced wastewater treatment systems, including membrane filtration, ozonation, and ultraviolet disinfection, ensure effective removal of antibiotic residues before discharge [33] [34] [21].

Implementation of zero liquid discharge systems eliminates aqueous waste streams while enabling recovery of valuable materials [33] [21]. Closed-loop solvent recovery systems minimize environmental impact while reducing production costs [21]. Comprehensive waste management strategies address both liquid and solid waste streams generated during production [34] [21].

The pharmaceutical industry increasingly adopts science-based discharge limits and environmental monitoring programs to minimize antimicrobial resistance risks [32] [34]. Regulatory frameworks continue evolving to address environmental aspects of antimicrobial manufacturing, requiring ongoing compliance efforts [34] [36].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

395.14567599 g/mol

Monoisotopic Mass

395.14567599 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

660932TPY6

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 1 notifications to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of acute otitis externa and acute exacerbations of recurrent otitis externa, associated with bacteria susceptible to orbifloxacin and fungi susceptible to posaconazole, in particular Malassezia pachydermatis.

ATC Code

QS02CA91

Pictograms

Health Hazard

Health Hazard

Other CAS

113617-63-3

Wikipedia

Orbifloxacin
Triethylene_glycol_dinitrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Shimizu T, Harada K, Manabe S, Tsukamoto T, Ito N, Hikasa Y. Assessment of urinary pharmacokinetics and pharmacodynamics of orbifloxacin in healthy dogs with ex vivo modelling. J Med Microbiol. 2017 May;66(5):616-621. doi: 10.1099/jmm.0.000476. Epub 2017 May 4. PubMed PMID: 28470147.
2: Shimizu T, Harada K. Determination of minimum biofilm eradication concentrations of orbifloxacin for canine bacterial uropathogens over different treatment periods. Microbiol Immunol. 2017 Jan;61(1):17-22. doi: 10.1111/1348-0421.12461. PubMed PMID: 28042660.
3: Santos OM, Freitas JT, Cazedey EC, de Araújo MB, Doriguetto AC. Structure, Solubility and Stability of Orbifloxacin Crystal Forms: Hemihydrate versus Anhydrate. Molecules. 2016 Mar 9;21(3):328. doi: 10.3390/molecules21030328. PubMed PMID: 27005603.
4: Watson MK, Wittenburg LA, Bui CT, Jarosz KA, Gustafson DL, Johnston MS. Pharmacokinetics and bioavailability of orbifloxacin oral suspension in New Zealand White rabbits (Oryctolagus cuniculus). Am J Vet Res. 2015 Nov;76(11):946-51. doi: 10.2460/ajvr.76.11.946. PubMed PMID: 26512539.
5: Harada K, Sasaki A, Shimizu T. Effects of oral orbifloxacin on fecal coliforms in healthy cats: a pilot study. J Vet Med Sci. 2016 Jan;78(1):83-9. doi: 10.1292/jvms.15-0407. Epub 2015 Aug 27. PubMed PMID: 26311787; PubMed Central PMCID: PMC4751121.
6: Dudhatra GB, Kumar A, Awale MM, Kamani DR, Chauhan BN, Patel HB, Mody SK. Determination of orbifloxacin in sheep plasma by high performance liquid chromatography with ultraviolet detection after intravenous and intramuscular administration. J Pharmacol Toxicol Methods. 2013 Jan-Feb;67(1):50-3. doi: 10.1016/j.vascn.2012.11.002. Epub 2012 Dec 8. PubMed PMID: 23231925.
7: Harada K, Shimizu T, Kataoka Y, Takahashi T. Post-antibiotic effect of orbifloxacin against Escherichia coli and Pseudomonas aeruginosa isolates from dogs. Acta Vet Scand. 2012 Mar 20;54:16. doi: 10.1186/1751-0147-54-16. PubMed PMID: 22433170; PubMed Central PMCID: PMC3338406.
8: Tohamy MA. Comparative pharmacokinetics of orbifloxacin in healthy and Pasteurella multocida infected ducks. Br Poult Sci. 2011 Oct;52(5):639-44. doi: 10.1080/00071668.2011.616953. PubMed PMID: 22029792.
9: Marín P, Fernández-Varón E, Escudero E, Vancraeynest D, Cárceles CM. Pharmacokinetic-pharmacodynamic integration of orbifloxacin in rabbits after intravenous, subcutaneous and intramuscular administration. J Vet Pharmacol Ther. 2008 Feb;31(1):77-82. doi: 10.1111/j.1365-2885.2007.00927.x. PubMed PMID: 18177323.
10: Haines GR, Brown MP, Gronwall RR, Merritt KA, Baltzley LK. Pharmacokinetics of orbifloxacin and its concentration in body fluids and in endometrial tissues of mares. Can J Vet Res. 2001 Jul;65(3):181-7. PubMed PMID: 11480524; PubMed Central PMCID: PMC1189673.

Explore Compound Types